Crystal structure and molecular weight of 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid
Crystal structure and molecular weight of 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic Acid
This guide provides a comprehensive technical overview of the molecular and structural properties of 8-chloroimidazo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with foundational data and a detailed procedural framework for its crystallographic analysis.
Introduction: The Imidazo[1,5-a]pyridine Scaffold
Heterocyclic compounds are foundational to the development of new therapeutics, with a significant percentage of FDA-approved drugs containing such moieties.[1] The imidazo[1,5-a]pyridine core, a fused bicyclic system, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of 8-chloroimidazo[1,5-a]pyridine-3-carboxylic acid, featuring a halogen at the 8-position and a carboxylic acid at the 3-position, suggests its potential as a versatile intermediate for the synthesis of novel bioactive molecules. A thorough understanding of its molecular weight and three-dimensional structure is paramount for its application in structure-based drug design and development.
Molecular Identity and Weight
The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. These parameters are critical for reaction stoichiometry, analytical characterization, and registration of the substance.
Molecular Formula and Weight Calculation
The molecular formula for 8-chloroimidazo[1,5-a]pyridine-3-carboxylic acid is C₈H₅ClN₂O₂ .[2] The molecular weight is calculated based on the atomic masses of its constituent elements:
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Carbon (C): 8 × 12.011 u = 96.088 u
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Hydrogen (H): 5 × 1.008 u = 5.040 u
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Chlorine (Cl): 1 × 35.453 u = 35.453 u
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Nitrogen (N): 2 × 14.007 u = 28.014 u
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Oxygen (O): 2 × 15.999 u = 31.998 u
Total Molecular Weight = 196.593 g/mol
This calculated molecular weight is consistent with data from various chemical suppliers and databases.[2]
Structural Representation
The expected molecular structure of 8-chloroimidazo[1,5-a]pyridine-3-carboxylic acid is depicted below. This two-dimensional representation illustrates the connectivity of the atoms, forming the fused imidazole and pyridine rings with the specified substituents.
Caption: 2D structure of 8-chloroimidazo[1,5-a]pyridine-3-carboxylic acid.
Crystal Structure Determination: A Methodological Guide
As of the date of this publication, the specific crystal structure of 8-chloroimidazo[1,5-a]pyridine-3-carboxylic acid has not been reported in publicly accessible crystallographic databases. However, the methodology for determining the crystal structure of such a small organic molecule is well-established. Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[3][4] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and biological activity.[1]
The following sections outline the comprehensive workflow for determining the crystal structure of 8-chloroimidazo[1,5-a]pyridine-3-carboxylic acid.
Conceptual Workflow for Crystal Structure Analysis
The process of determining a crystal structure can be broken down into several key stages, from sample preparation to the final validation and deposition of the structural data.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
This section provides a detailed, step-by-step methodology for the crystallographic analysis of a small molecule like 8-chloroimidazo[1,5-a]pyridine-3-carboxylic acid.
Objective: To determine the precise three-dimensional atomic structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Materials & Equipment:
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Purified 8-chloroimidazo[1,5-a]pyridine-3-carboxylic acid (>98% purity)
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A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, etc.)
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Crystallization vials (e.g., small test tubes, NMR tubes)
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Stereomicroscope
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Cryo-loops
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Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector and Mo or Cu X-ray source)
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Low-temperature device (e.g., cryostream)
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Crystallographic software suite (for data collection, integration, structure solution, and refinement)
Methodology:
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Crystal Growth (Causality: High-quality diffraction data can only be obtained from well-ordered single crystals.)
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Slow Evaporation: Dissolve a small amount of the compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
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Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent. Place this in a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
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Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or subsequently in a refrigerator.
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Crystal Selection and Mounting (Causality: A single, well-formed crystal without significant defects is required to produce a clean diffraction pattern.)
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Under a stereomicroscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) that is clear and has well-defined faces.
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Using a cryo-loop, carefully pick up the selected crystal with a small amount of cryo-protectant (e.g., paratone-N oil) to prevent ice formation during cooling.
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Mount the loop on the goniometer head of the diffractometer.
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Data Collection (Causality: The diffraction pattern contains the information about the arrangement of atoms in the crystal.)
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Cool the crystal to a low temperature (typically 100 K) using the cryostream. This minimizes thermal motion of the atoms, leading to higher resolution data.
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Center the crystal in the X-ray beam.
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Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
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Based on the unit cell, devise a data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ).
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Execute the full data collection run, rotating the crystal through a series of angles while exposing it to the X-ray beam.
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Data Reduction and Structure Solution (Causality: The measured intensities must be corrected and used to solve the "phase problem" to generate an electron density map.)
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Integrate the raw diffraction images to determine the intensity of each reflection.
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Apply corrections for factors such as Lorentz-polarization effects and absorption.
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Determine the space group of the crystal.
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Solve the structure using direct methods or Patterson methods to obtain initial phases for the structure factors. This will generate an initial electron density map.
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Structure Refinement and Validation (Causality: The initial atomic model is refined against the experimental data to obtain the most accurate representation of the structure.)
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Identify atomic positions from the electron density map and build an initial molecular model.
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Refine the model using full-matrix least-squares methods. This process iteratively adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.
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Locate and refine hydrogen atoms.
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Validate the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps. The final model should be chemically sensible and provide a good fit to the diffraction data.
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Expected Structural Features and Data Presentation
While the specific crystal structure is not yet known, some features can be anticipated based on the molecular structure and the properties of related heterocyclic compounds.
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Planarity: The fused imidazo[1,5-a]pyridine ring system is expected to be largely planar.
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Intermolecular Interactions: The presence of the carboxylic acid group and the nitrogen atoms of the pyridine and imidazole rings provides sites for strong hydrogen bonding. These interactions are likely to dominate the crystal packing, potentially forming dimers or extended chains. π-π stacking between the aromatic rings of adjacent molecules may also be observed.
Upon successful determination, the crystallographic data would be summarized in a table similar to the one below.
Table 1: Hypothetical Crystallographic Data for 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic Acid
| Parameter | Value |
| Empirical formula | C₈H₅ClN₂O₂ |
| Formula weight | 196.59 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | a = x.xxxx Å, α = 90° |
| b = y.yyyy Å, β = zz.zz° | |
| c = z.zzzz Å, γ = 90° | |
| Volume | V ų |
| Z (molecules per unit cell) | e.g., 4 |
| Density (calculated) | d g/cm³ |
| Absorption coefficient | μ mm⁻¹ |
| F(000) | f |
| Crystal size | e.g., 0.20 x 0.15 x 0.10 mm³ |
| θ range for data collection | e.g., 2.0 to 28.0° |
| Reflections collected | N_coll |
| Independent reflections | N_indep [R(int) = r] |
| Final R indices [I>2σ(I)] | R₁ = x.xxxx, wR₂ = y.yyyy |
| R indices (all data) | R₁ = x.xxxx, wR₂ = y.yyyy |
| Goodness-of-fit on F² | gof |
Conclusion
This technical guide has established the fundamental molecular properties of 8-chloroimidazo[1,5-a]pyridine-3-carboxylic acid and provided a detailed, authoritative framework for the determination of its crystal structure. While the specific crystallographic data is not yet available, the outlined procedures represent the standard, validated approach for such an analysis. The elucidation of the three-dimensional structure of this compound will be invaluable for understanding its physicochemical properties and for guiding its future applications in the design and synthesis of novel therapeutic agents.
References
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Chemical Substance Information for 8-chloroimidazo[1,5-a]pyridine-3-carboxylic acid. Chemcas. [Link]
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Small molecule crystallography. Excillum. [Link]
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Special Issue: Heterocyclic Organic Compounds: Crystal Structure and Their Properties. MDPI. [Link]
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Small molecule X-ray crystallography. University of Queensland, School of Chemistry and Molecular Biosciences. [Link]
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The Crystal and Molecular Structures of Heterocyclic Compounds. II. a-Phenazine. ElectronicsAndBooks.com. [Link]
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Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. National Center for Biotechnology Information. [Link]
